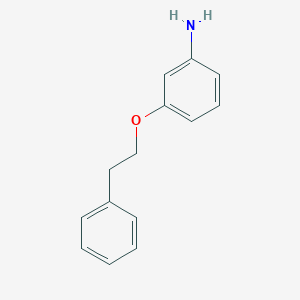

3-(2-Phenylethoxy)aniline

Übersicht

Beschreibung

“3-(2-Phenylethoxy)aniline” is a chemical compound with the CAS Number: 75058-73-0. It has a molecular weight of 213.28 . It is used in scientific research, with applications in diverse fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of anilines like “this compound” can be achieved through various methods. One common approach involves the use of metal complex and heterogeneous catalysts based on palladium, platinum, rhodium, nickel, iron, copper, gold supported on various materials, as well as zeolites, metal oxides (titanium, iron, copper, and aluminum) .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C14H15NO/c15-13-7-4-8-14 (11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 .Chemical Reactions Analysis

Anilines like “this compound” have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.28 . More detailed properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Wastewater Treatment : A study by Brillas, Sauleda, and Casado (1997) introduced a novel electrochemical method for wastewater treatment known as peroxi-coagulation, which demonstrated effectiveness in degrading aniline in acidic solutions. This method offers a fast and almost complete total organic carbon removal for aniline solutions in short-time electrolyses, highlighting its potential for environmental remediation applications (Brillas, Sauleda, & Casado, 1997).

Sensor Development : Shoji and Freund (2001) explored the use of poly(aniline), a polymer derived from aniline, in sensor applications. The study focused on the inductive effect of reactive substituents on the pK_a of poly(aniline), demonstrating its potential as an active sensing element in various sensor technologies (Shoji & Freund, 2001).

Polymer Science : The research by Gospodinova and Terlemezyan (1998) on polyaniline, a polymer formed from the polymerization of aniline, highlighted its applications in areas such as alternative energy sources, non-linear optics, and membranes. This study provided insights into the redox processes involved in aniline polymerization and its subsequent transformations, expanding the potential application areas of polyaniline (Gospodinova & Terlemezyan, 1998).

Conductive Polymers and Electronics : Pron and Rannou (2002) discussed the preparation and properties of various conjugated polymers including polyaniline, underlining their use in 'plastics electronics' such as polymer light-emitting diodes and field-effect transistors. This research points to the significant role of aniline-derived polymers in the field of organic electronics (Pron & Rannou, 2002).

Redox Chemistry and Anticorrosive Properties : A study by Yao et al. (2009) focused on the anticorrosive properties of epoxy resin coatings cured by aniline/p-phenylenediamine copolymer, demonstrating the potential of aniline derivatives in enhancing the corrosion protection of materials. This has implications in materials science, particularly in the development of protective coatings for various applications (Yao, Wang, Li, & Zhang, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANNAJKSFDCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330183 | |

| Record name | 3-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75058-73-0 | |

| Record name | 3-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)